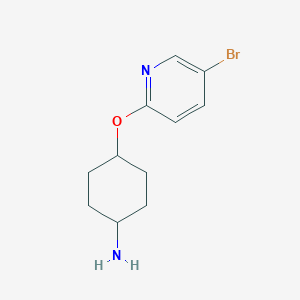![molecular formula C13H7Cl5 B15159399 2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene CAS No. 656805-38-8](/img/structure/B15159399.png)
2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene is an organochlorine compound that is structurally related to dichlorodiphenyltrichloroethane (DDT). It is known for its persistence in the environment and its potential for bioaccumulation. This compound is often studied in the context of environmental science and pollution research due to its stability and widespread occurrence.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene typically involves the chlorination of benzene derivatives. One common method includes the reaction of 2,4-dichlorobenzyl chloride with 4-chlorobenzene under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, where benzene derivatives are subjected to chlorinating agents in the presence of catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of chlorine atoms with other functional groups.
Oxidation Reactions: Can lead to the formation of more oxidized derivatives.
Reduction Reactions: May result in the removal of chlorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a solvent like ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various chlorinated benzene derivatives, while oxidation can produce more complex organochlorine compounds .
Applications De Recherche Scientifique
2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene has several scientific research applications:
Environmental Science: Studied for its persistence and bioaccumulation in ecosystems.
Chemistry: Used as a model compound for studying chlorination reactions and mechanisms.
Medicine: Investigated for its potential effects on human health and its role as a pollutant.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene involves its interaction with biological membranes and enzymes. It can disrupt cellular processes by interfering with membrane integrity and enzyme function. The molecular targets include various enzymes involved in metabolic pathways, leading to potential toxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorodiphenyltrichloroethane (DDT): Shares structural similarities and environmental persistence.
2,4-Dichlorobenzyl Chloride: A precursor in the synthesis of 2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene.
4-Chlorobenzene: Another related compound used in the synthesis process.
Uniqueness
This compound is unique due to its specific chlorination pattern and its stability in the environment. Its persistence and potential for bioaccumulation make it a compound of interest in environmental studies and pollution research .
Propriétés
Numéro CAS |
656805-38-8 |
|---|---|
Formule moléculaire |
C13H7Cl5 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
2,4-dichloro-1-[dichloro-(4-chlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H7Cl5/c14-9-3-1-8(2-4-9)13(17,18)11-6-5-10(15)7-12(11)16/h1-7H |
Clé InChI |
GXDIYMGUKBAGCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=C(C=C(C=C2)Cl)Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one](/img/structure/B15159316.png)
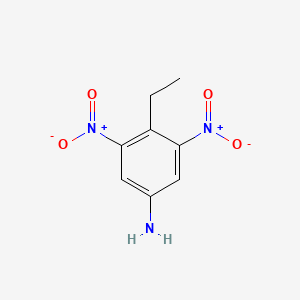
![Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl-](/img/structure/B15159337.png)
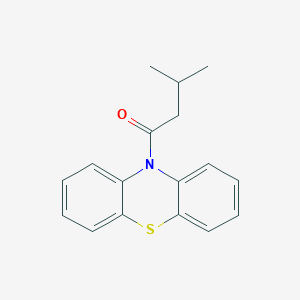
![1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B15159350.png)

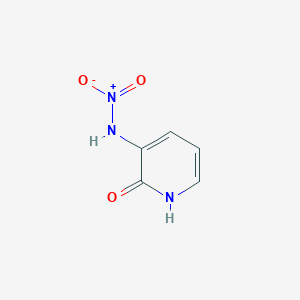

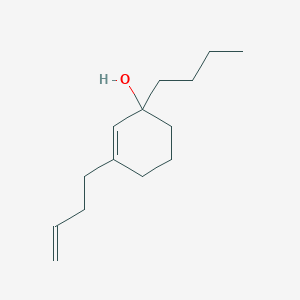
![Methyl [(1R)-1-(2H-1,3-benzodioxol-5-yl)-3-oxobutyl]carbamate](/img/structure/B15159368.png)
![Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B15159384.png)
![Methyl 2-[[4-chloro-6-(2-methoxycarbonylphenoxy)-1,3,5-triazin-2-yl]oxy]benzoate](/img/structure/B15159385.png)
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-](/img/structure/B15159397.png)
